4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid 4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC4519501
InChI: InChI=1S/C17H17NO4/c1-10-15(13-4-2-3-5-14(13)22-10)16(19)18-12-8-6-11(7-9-12)17(20)21/h6-9H,2-5H2,1H3,(H,18,19)(H,20,21)
SMILES: CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=C(C=C3)C(=O)O
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid

CAS No.:

Cat. No.: VC4519501

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid -

Specification

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name 4-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C17H17NO4/c1-10-15(13-4-2-3-5-14(13)22-10)16(19)18-12-8-6-11(7-9-12)17(20)21/h6-9H,2-5H2,1H3,(H,18,19)(H,20,21)
Standard InChI Key ZPFSVOFLICKMPE-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=C(C=C3)C(=O)O
Canonical SMILES CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=C(C=C3)C(=O)O

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The compound’s IUPAC name, 4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid, delineates its structure unambiguously:

  • Benzofuran core: A bicyclic system comprising a fused benzene and furan ring. The "4,5,6,7-tetrahydro" designation indicates partial hydrogenation of the benzene ring, resulting in a cyclohexene moiety fused to the furan .

  • Substituents: A methyl group at position 2 and a carbonyl group at position 3 of the benzofuran system.

  • Benzoic acid moiety: The carboxylic acid functional group is located at position 4 of the benzene ring, connected via an amide bond to the benzofuran carbonyl .

The molecular formula is C₁₇H₁₇NO₄, with a molecular weight of 299.32 g/mol, identical to its positional isomer, 3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid .

Structural Analysis

The compound’s architecture combines hydrophobic (tetrahydrobenzofuran) and hydrophilic (carboxylic acid) regions, influencing its solubility and reactivity. Key structural features include:

  • Amide linkage: Enhances stability compared to ester or ketone analogs, with resonance stabilization reducing hydrolysis susceptibility3.

  • Stereoelectronic effects: The tetrahydrobenzofuran’s partial saturation introduces conformational constraints, potentially affecting binding interactions in biological systems .

Table 1: Comparative Data for Positional Isomers

Property4-Substituted Isomer3-Substituted Isomer
CAS NumberNot Reported335394-27-9
Molecular FormulaC₁₇H₁₇NO₄C₁₇H₁₇NO₄
Molecular Weight (g/mol)299.32299.32
Hazard Statements (GHS)H315, H319, H335 (Inferred) H315, H319, H335

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for the 4-substituted isomer is documented, analogous routes for benzofuran-carboxylic acid derivatives suggest feasible strategies:

Amide Coupling

A plausible method involves reacting 4-aminobenzoic acid with 2-methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl chloride. This reaction typically employs Schotten-Baumann conditions (aqueous base, dichloromethane) to facilitate nucleophilic acyl substitution3:

4-Aminobenzoic acid+RCOClBaseRCONH-C₆H₄-COOH+HCl\text{4-Aminobenzoic acid} + \text{RCOCl} \xrightarrow{\text{Base}} \text{RCONH-C₆H₄-COOH} + \text{HCl}

where R=2-methyl-4,5,6,7-tetrahydro-benzofuran-3-ylR = \text{2-methyl-4,5,6,7-tetrahydro-benzofuran-3-yl}.

Benzofuran Precursor Synthesis

The tetrahydrobenzofuran core can be synthesized via cyclization of appropriately substituted cyclohexenols. For example, acid-catalyzed cyclization of 3-methyl-4-oxocyclohexene derivatives yields the tetrahydrobenzofuran skeleton . Subsequent oxidation and functionalization introduce the carbonyl group necessary for amide formation.

Reactivity Profile

  • Carboxylic acid: Participates in salt formation, esterification, and decarboxylation under vigorous conditions.

  • Amide bond: Resistant to hydrolysis under physiological conditions but cleavable via strong acids/bases or enzymatic action (e.g., proteases)3.

  • Benzofuran ring: Susceptible to electrophilic substitution at the electron-rich furan oxygen, though hydrogenation reduces aromatic reactivity .

Physicochemical Properties

Solubility and Stability

The compound’s amphiphilic nature confers limited aqueous solubility, typical of aromatic carboxylic acids. Predicted logP values (~2.5) suggest moderate lipophilicity, suitable for transmembrane permeability in drug design. Stability studies on analogs indicate decomposition above 200°C, with amide bonds remaining intact under ambient storage .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carboxylic acid and amide), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II) .

  • NMR (¹H): Key signals include δ 1.5–2.5 (m, cyclohexene CH₂), δ 2.3 (s, CH₃), δ 6.8–7.9 (m, aromatic H), and δ 12.1 (s, COOH) .

Precautionary MeasureImplementation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hoods or well-ventilated areas
First AidFlush eyes/skin with water; seek medical attention if exposed

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